molecular formula C8H4N2OS B8569456 6-Benzothiazolylisocyanate

6-Benzothiazolylisocyanate

Cat. No.: B8569456
M. Wt: 176.20 g/mol
InChI Key: FPKAXNCBKLGMKU-UHFFFAOYSA-N
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Description

Significance of Isocyanate Functional Groups in Advanced Organic Synthesis

The isocyanate group, with the chemical formula -N=C=O, is a highly reactive functional group in organic chemistry. wikipedia.orgyoutube.com This reactivity stems from the electrophilic nature of the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. wikipedia.orgcrowdchem.net Consequently, isocyanates are valuable intermediates in the synthesis of a diverse array of organic compounds. wikipedia.org

The reactions of isocyanates with nucleophiles such as alcohols, amines, and water are fundamental in advanced organic synthesis. wikipedia.org The reaction with an alcohol yields a urethane (B1682113) linkage, a key bond in the formation of polyurethanes, which are widely used in foams, coatings, and elastomers. youtube.comchemeurope.com When an isocyanate reacts with an amine, it forms a urea (B33335) derivative. wikipedia.org This reaction is crucial for producing polyureas, another important class of polymers. chemeurope.com The reaction with water leads to the formation of an amine and carbon dioxide gas, a reaction often utilized as a blowing agent in the production of polyurethane foams. wikipedia.org

Isocyanates are also key precursors in several rearrangement reactions for the synthesis of primary amines, such as the Curtius, Schmidt, and Lossen rearrangements. wikipedia.org The versatility and reactivity of the isocyanate group have made it an indispensable tool for chemists in the construction of complex molecules with applications in materials science, pharmaceuticals, and agrochemicals. wikipedia.orgcrowdchem.net

Overview of Benzothiazole (B30560) Derivatives in Contemporary Chemical Research

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. ijbpas.com This structural motif is found in a variety of natural and synthetic compounds and is considered a "privileged" structure in medicinal chemistry due to its wide range of biological activities. ijbpas.compcbiochemres.com Benzothiazole derivatives have been the subject of extensive research, revealing their potential in numerous applications. rsc.org

In the field of medicinal chemistry, benzothiazole-based compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and antidiabetic activities. pcbiochemres.comjchemrev.compcbiochemres.com For instance, certain 2-arylbenzothiazoles have shown potent and selective anticancer activity. rsc.org The versatility of the benzothiazole scaffold allows for structural modifications that can fine-tune its biological effects. pcbiochemres.com

Beyond medicine, benzothiazole derivatives are utilized in various other areas of chemical research. They serve as intermediates in the synthesis of dyes and have applications in polymer chemistry. ijbpas.comjchemrev.com Some benzothiazole derivatives are used as imaging agents for detecting β-amyloid plaques, which are associated with Alzheimer's disease. ijbpas.compcbiochemres.com Furthermore, they have found use in materials science as fluorescent materials and in the photographic industry as sensitizing dyes. ijbpas.com

Positioning of 6-Benzothiazolylisocyanate as a Core Research Subject

The compound this compound integrates the reactive isocyanate functional group with the biologically significant benzothiazole scaffold. This unique combination positions it as a valuable building block for the synthesis of novel compounds with potentially enhanced or new applications in medicinal chemistry and materials science.

The focused investigation of this compound is driven by the potential to leverage the well-documented properties of both its constituent moieties. The benzothiazole ring acts as a key pharmacophore, known to interact with various biological targets, while the isocyanate group provides a reactive handle for covalently modifying or linking to other molecules.

The strategic placement of the isocyanate group at the 6-position of the benzothiazole ring allows for the systematic derivatization of the scaffold. This enables the exploration of structure-activity relationships by introducing a wide variety of substituents through reactions with nucleophiles. For example, reacting this compound with different amines or alcohols can generate a library of urea or carbamate (B1207046) derivatives, respectively. These new compounds can then be screened for enhanced biological activities, such as improved anticancer or antimicrobial efficacy.

Furthermore, the isocyanate group can be used to incorporate the benzothiazole unit into larger molecular architectures, including polymers or biomolecules. This could lead to the development of new functional materials with specific optical or electronic properties, or to the creation of targeted drug delivery systems. The inherent fluorescence of some benzothiazole derivatives can also be exploited in the design of chemical probes and sensors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4N2OS

Molecular Weight

176.20 g/mol

IUPAC Name

6-isocyanato-1,3-benzothiazole

InChI

InChI=1S/C8H4N2OS/c11-4-9-6-1-2-7-8(3-6)12-5-10-7/h1-3,5H

InChI Key

FPKAXNCBKLGMKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=C=O)SC=N2

Origin of Product

United States

Synthetic Methodologies for 6 Benzothiazolylisocyanate

Precursor Synthesis Strategies for the Benzothiazole (B30560) Moiety

The synthesis of the benzothiazole moiety, particularly with substitution at the 6-position, is the foundational step. This requires strategic selection of starting materials and reaction pathways. Often, a 4-substituted aniline serves as the initial precursor, with the substituent ultimately becoming the C6-group on the benzothiazole ring. For instance, the classical synthesis of 6-substituted 2-aminobenzothiazoles involves the treatment of 4-substituted anilines with potassium thiocyanate in the presence of bromine and acetic acid. nih.gov

Intramolecular Cyclization Approaches for Benzothiazole Formation

Intramolecular cyclization represents a robust and widely utilized strategy for constructing the benzothiazole ring system. This approach typically involves the formation of a C-S bond to close the thiazole (B1198619) ring on a pre-functionalized benzene (B151609) precursor.

A notable method involves the intramolecular cyclization of thioformanilides, which can be achieved using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in dichloromethane at ambient temperatures, proceeding in high yields. indexcopernicus.comorganic-chemistry.org Another powerful technique is the palladium-catalyzed cyclization of thiobenzanilides through a C-H functionalization/C-S bond formation sequence. acs.org This method employs a catalytic system of palladium(II) and copper(I) to produce variously substituted benzothiazoles in high yields. acs.org Furthermore, visible light-driven, metal-free photochemical cyclization of thioamide derivatives in the presence of TEMPO (2,2,6,6-tetramethylpiperidine N-oxide) has been developed as a green chemistry approach. nih.gov

Method Precursor Catalyst/Reagent Key Features
DDQ-Mediated CyclizationThioformanilidesDDQHigh yields at room temperature. indexcopernicus.comorganic-chemistry.org
Palladium-Catalyzed CyclizationThiobenzanilidesPd(II) / Cu(I)C-H functionalization/C-S bond formation. acs.org
Photochemical CyclizationThioamide DerivativesVisible Light / TEMPOMetal-free and base-free conditions. nih.gov
Copper-Catalyzed CyclizationN-(2-chlorophenyl) benzothioamideBINAM–Cu(II) complexMild reaction conditions for C(aryl)-S bond formation. indexcopernicus.com

Multicomponent Coupling Reactions in Benzothiazole Construction

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds like benzothiazoles by combining three or more reactants in a single synthetic operation. These reactions are prized for their atom economy and procedural simplicity.

One such strategy is a three-component reaction involving o-iodoanilines, potassium sulfide (K2S), and dimethyl sulfoxide (DMSO), where DMSO acts as the carbon source, solvent, and oxidant to yield 2-unsubstituted benzothiazoles. organic-chemistry.org Another approach utilizes a copper-promoted [3 + 1 + 1]-type cyclization with o-iodoaniline derivatives, elemental sulfur (S8), and N-tosylhydrazones to construct 2-aryl or 2-benzyl substituted benzothiazoles. organic-chemistry.org The development of pyrimido[2,1-b] indexcopernicus.comorganic-chemistry.orgbenzothiazole structures has been achieved through a Hafnium-catalyzed three-component reaction, highlighting the utility of MCRs in creating fused heterocyclic systems based on the benzothiazole core. rsc.org

Reaction Type Components Catalyst/Promoter Product Type
Three-Componento-Iodoanilines, K2S, DMSONone (DMSO is reactant)2-Unsubstituted Benzothiazoles organic-chemistry.org
[3 + 1 + 1] Cyclizationo-Iodoaniline derivatives, S8, N-TosylhydrazonesCopper2-Aryl or 2-Benzyl Benzothiazoles organic-chemistry.org
Four-ComponentPotassium thiocyanate, Acyl chloride, Nitro compounds, DihalobenzenesCopperSubstituted Benzothiazoles bohrium.com
Three-Component2-Aminobenzothiazole, Indole-3-carbaldehyde, ArylisonitrilesP2O5 on SiO23-Aminoimidazo2,1-bbenzothiazoles mdpi.com

Transition-Metal Catalyzed Routes to Substituted Benzothiazoles

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing highly efficient and selective routes to benzothiazole derivatives. Catalysts based on palladium, copper, nickel, and ruthenium have been extensively developed for this purpose.

Palladium-catalyzed Suzuki cross-coupling reactions are effective for synthesizing 2-amino-6-arylbenzothiazoles from acylated 6-bromo-2-aminobenzothiazole and various aryl boronic acids, allowing for direct installation of a substituent at the C6 position. researchgate.net Copper catalysts are also widely employed; for example, CuO has been found to be effective in the intermolecular reaction of 2-bromoanilines with dithiocarbamates to form 2-aminobenzothiazoles. mdpi.comnih.gov Other catalytic systems, such as RuCl3 and Ni(II), have been used for the intramolecular oxidative coupling of N-arylthioureas to yield 2-aminobenzothiazoles. nih.gov

Metal Catalyst Reaction Type Substrates Key Advantage
Palladium (Pd)Suzuki Cross-Coupling6-Bromo-2-aminobenzothiazole, Aryl boronic acidsDirect C6-arylation. researchgate.net
Copper (Cu)Intramolecular C-S Couplingortho-HalothioureasUtilizes an inexpensive catalyst. nih.govmdpi.com
Ruthenium (Ru)Intramolecular Oxidative CouplingN-ArylthioureasDirect synthesis of 2-aminobenzothiazoles. nih.gov
Nickel (Ni)Intramolecular CyclizationN-ArylthioureasEfficient formation of 2-aminobenzothiazoles. nih.gov

Oxidative Annulation Pathways for Benzothiazole Scaffolds

Oxidative annulation provides a direct method for forming the benzothiazole ring through the concurrent formation of C-S and C-N bonds under oxidative conditions. These methods often utilize readily available starting materials and an external oxidant.

A prominent example is the iodine-mediated oxidative annulation of aromatic amines, benzaldehydes, and a sulfur source like ammonium thiocyanate (NH4SCN) to produce 2-arylbenzothiazoles with good functional group compatibility. organic-chemistry.org Another transition-metal-free approach involves the K2S2O8-mediated oxidative condensation of benzothiazoles with aryl aldehydes to synthesize 2-aryl benzothiazoles. acs.org Furthermore, the direct oxidative condensation of 2-aminothiophenols with a variety of partners, including alcohols, is a common and green strategy for accessing the benzothiazole core. nih.govekb.eg

Oxidant/Mediator Reactants Reaction Type Product
Iodine (I2)Aromatic amines, Benzaldehydes, NH4SCNOxidative Annulation2-Arylbenzothiazoles organic-chemistry.org
Potassium Persulfate (K2S2O8)Benzothiazoles, Aryl aldehydesOxidative Condensation2-Arylbenzothiazoles acs.org
H2O2/HCl2-Aminothiophenol, AldehydesOxidative Condensation2-Substituted Benzothiazoles nih.gov
Molecular Oxygen (O2)2-Aminothiophenol, KetonesAerobic Oxidation/Condensation2-Substituted Benzothiazoles mdpi.com

Introduction of the Isocyanate Functionality at the C6 Position of Benzothiazole

The conversion of a C6-substituted benzothiazole precursor into 6-Benzothiazolylisocyanate is the final, critical transformation. This step requires the presence of an amino group at the C6 position, thus making 6-aminobenzothiazole (B108611) the key intermediate. Synthetic routes described in the previous sections, particularly those starting from 4-nitroaniline or 4-amino-substituted precursors, are designed to yield this intermediate after appropriate functional group manipulations (e.g., reduction of a nitro group).

Established Industrial Processes for Thiazolyl Isocyanates

The predominant industrial method for the production of isocyanates is phosgenation. nih.govresearchgate.net This process involves the reaction of a primary amine with phosgene (COCl2). For the synthesis of this compound, the precursor 6-aminobenzothiazole would be subjected to this process.

The reaction is typically carried out in an inert solvent. The amine reacts with phosgene to form an intermediate carbamoyl chloride, which then eliminates hydrogen chloride (HCl) upon heating to yield the final isocyanate. wikipedia.orgepa.gov

General Reaction Scheme for Phosgenation: R-NH₂ + COCl₂ → R-NCO + 2HCl wikipedia.org

While effective, this process requires stringent safety precautions due to the high toxicity of phosgene and the corrosive nature of the HCl byproduct. researchgate.netepa.gov Non-phosgene routes, such as the thermal decomposition of carbamates, are being explored as greener alternatives, but phosgenation remains the most established industrial method for large-scale isocyanate production. nih.govresearchgate.net

Process Reactants Byproduct Key Feature
Phosgenation6-Aminobenzothiazole, Phosgene (COCl₂)Hydrogen Chloride (HCl)Established, high-volume industrial method. wikipedia.orgepa.gov

Functionalization of the Benzothiazole Ring Preceding Isocyanate Group Formation

The creation of the this compound molecule begins with the synthesis of a benzothiazole ring substituted at the 6-position with a group that can be converted to an isocyanate. A common strategy involves the synthesis of 6-nitro-2-aminobenzothiazole, which can then be reduced to 6-aminobenzothiazole, the direct precursor to the isocyanate nih.gov.

The synthesis of 6-substituted 2-aminobenzothiazoles can be achieved through various methods. One classical approach is the treatment of 4-substituted anilines with potassium thiocyanate in the presence of bromine and acetic acid ekb.egderpharmachemica.com. For instance, starting with p-nitroaniline, one can introduce the nitro group at the desired position, which is then carried through the cyclization to form the benzothiazole ring.

Subsequent functionalization can be performed on the 2-amino group if necessary, or it can be protected before further reactions. The key step preceding isocyanate formation is the reduction of the nitro group at the 6-position to an amino group. This transformation sets the stage for the final conversion to the isocyanate.

Conversion of Aminobenzothiazole Precursors to Isocyanates

The direct conversion of the amino group on the 6-aminobenzothiazole precursor to an isocyanate group is a critical step. The most established method for this transformation on an industrial scale is the reaction of the amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene (bis(trichloromethyl)carbonate) acs.orgwikipedia.orgasianpubs.orgnih.gov. This reaction, known as phosgenation, is a versatile method for producing isocyanates from primary amines wikipedia.org.

The general reaction is as follows:

R-NH₂ + COCl₂ → R-N=C=O + 2 HCl wikipedia.org

Where R represents the 6-benzothiazolyl group. This process can be conducted in either the liquid or gas phase nih.gov. For laboratory-scale syntheses, triphosgene is often preferred as it is a safer, solid alternative to gaseous phosgene asianpubs.orgorgsyn.org. The reaction is typically carried out in an inert solvent.

Alternative, phosgene-free methods are also being developed due to the toxicity of phosgene. These can include the thermal decomposition of carbamates, which can be synthesized from the amine via different routes, such as reaction with dimethyl carbonate or urea (B33335) acs.orgnih.gov. Another approach is the Curtius rearrangement, although this is a multi-step process. While azomethine (imine or Schiff base) intermediates are common in various heterocyclic syntheses, their direct involvement in the conversion of aminobenzothiazole to an isocyanate is less commonly documented in mainstream isocyanate synthesis literature, which predominantly favors phosgenation or related methods.

Reaction Condition Optimization for Enhanced Synthetic Efficiency and Yield

The successful synthesis of this compound with high efficiency and yield hinges on the careful control of several reaction parameters.

Solvent Selection and Its Influence on Reaction Kinetics

The choice of solvent is crucial in the synthesis of aryl isocyanates as it can significantly impact reaction rates and the solubility of reactants and intermediates. In the context of converting an arylamine to an isocyanate using phosgene or its surrogates, a variety of organic solvents can be employed.

Commonly used solvents include aromatic hydrocarbons and chlorinated hydrocarbons. For example, a patent describing the synthesis of aryl isocyanates from arylamines and bis(trichloromethyl)carbonate lists several suitable organic solvents, demonstrating the breadth of options available google.com. The selection often depends on the specific reactivity of the amine and the desired reaction temperature.

SolventTypical Reaction Temperature (°C)Potential Influence
DichlorobenzeneHigh boiling point allows for higher reaction temperatures.Useful for less reactive amines.
Diphenyl EtherVery high boiling point, suitable for high-temperature reactions.Can be difficult to remove after reaction.
DMFPolar aprotic solvent, can enhance reaction rates.May react with phosgene at higher temperatures.
EthanolProtic solvent, generally unsuitable for isocyanate synthesis as it reacts with the product.Not a typical choice for the final isocyanate formation step.
Toluene100-110A common and effective solvent for phosgenation reactions google.com.
Chlorobenzene120-130Offers a higher boiling point than toluene, allowing for increased reaction temperatures google.com.
Tetrahydrofuran (THF)60-67A lower boiling point solvent, suitable for more reactive starting materials google.com.
Ethyl Acetate70-80Another option for reactions at moderate temperatures google.com.

This table is generated based on data for general aryl isocyanate synthesis and represents typical conditions.

Temperature Regulation and Its Impact on Reaction Progression and Yield

Temperature is a critical parameter that directly affects the rate of reaction and the formation of byproducts. The optimal temperature for the synthesis of aryl isocyanates can vary widely depending on the reactivity of the starting amine and the reagents used.

For the reaction of arylamines with bis(trichloromethyl)carbonate, reaction temperatures can range from 60°C to 145°C, depending on the solvent used google.com. For instance, reactions in toluene are often conducted at 100-110°C, while those in dimethylbenzene may be performed at 135-145°C google.com. In the case of phosgenation, gas-phase reactions can occur at much higher temperatures, between 200-600°C nih.gov.

The specified temperature ranges of 90-95°C and 160-300°C fall within the broader scope of conditions used for isocyanate synthesis. The lower end of this range might be suitable for reactions with more reactive precursors or in the presence of a highly effective catalyst, while the higher temperatures are more typical for less reactive amines or specific industrial processes. Precise temperature control is essential to maximize the yield of the desired isocyanate and minimize the formation of unwanted side products such as ureas and carbamates.

Stoichiometric Control of Reagents for Optimized Yields

The molar ratio of reactants is a key factor in achieving high yields and purity of the final isocyanate product. In the phosgenation of a primary amine, a stoichiometric amount of phosgene is theoretically required. However, in practice, an excess of phosgene is often used to ensure complete conversion of the amine and to prevent the formation of symmetrical urea byproducts, which can occur if the amine is in excess.

When using triphosgene, which is a solid, approximately one-third of a molar equivalent is used for each equivalent of the amine, as one molecule of triphosgene is equivalent to three molecules of phosgene. A study on the preparation of isocyanates from amines using triphosgene used a 2:1 molar ratio of amine to triphosgene, which is a slight excess of the amine, with the reaction proceeding to completion asianpubs.org. Careful control of the stoichiometry is necessary to balance complete conversion with the suppression of side reactions. The ideal ratios for the synthesis of this compound would need to be determined empirically but would be based on these general principles.

Catalytic Systems in Isocyanate Synthesis

While many isocyanate syntheses proceed without a catalyst, particularly when using highly reactive reagents like phosgene, catalysts can be employed to improve reaction rates and yields, especially in phosgene-free methods. In a patented method for synthesizing aryl isocyanates using bis(trichloromethyl)carbonate, catalysts such as tetrabutyl urea and N-methylpyrrole have been shown to be effective, with reported yields of up to 90% google.com.

Advanced Purification and Isolation Techniques for this compound

The successful synthesis of this compound requires robust purification strategies to isolate the target compound from unreacted starting materials, byproducts, and residual reagents. The techniques employed are critical for obtaining a product of high purity, which is essential for subsequent applications and accurate characterization.

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction that synthesizes this compound, typically from a precursor such as 6-aminobenzothiazole. libretexts.org By periodically sampling the reaction mixture and running a TLC plate, chemists can visually track the consumption of the starting material and the formation of the product. rochester.edu

A standard TLC monitoring setup involves spotting three lanes on a silica gel plate: the starting material (reactant), the reaction mixture, and a "cospot" where the reaction mixture is applied over the starting material spot. libretexts.orgrochester.edu This cospot is crucial for resolving compounds with similar retention factors (Rf values). As the reaction proceeds, the spot corresponding to the starting amine will diminish in the reaction mixture lane, while a new spot for the isocyanate product will appear. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

However, it is important to note that isocyanates are reactive species and can be sensitive to the silica gel on the TLC plate, potentially leading to decomposition or the appearance of multiple spots. researchgate.net Therefore, while TLC is excellent for monitoring, purification of the final product is often better achieved through other methods.

Table 1: Example TLC Monitoring Data

LaneDescriptionObservationInference
16-Aminobenzothiazole (Starting Material)Single spot at Rf = 0.4Reference for starting material
2Cospot (Lane 1 + Lane 3)Two distinct spots at Rf = 0.4 and Rf = 0.6Confirms the presence of both starting material and a new compound
3Reaction Mixture (t = 2 hours)Faint spot at Rf = 0.4, prominent spot at Rf = 0.6Reaction is proceeding, product is forming
4Reaction Mixture (t = 6 hours)No spot at Rf = 0.4, single prominent spot at Rf = 0.6Reaction is likely complete

Recrystallization is a primary technique for purifying solid organic compounds like this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. For benzothiazole derivatives, ethanol or mixtures of ethanol and water are commonly employed as recrystallization solvents. orientjchem.orgnih.gov

The general protocol involves dissolving the crude this compound product in a minimal amount of hot ethanol to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the isocyanate drops, and it crystallizes out of the solution, leaving the more soluble impurities behind in the solvent (the mother liquor). The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. orientjchem.orgjetir.org

Spectroscopic Characterization for Structural Elucidation (Focus on Methodology)

Following purification, the definitive identification and structural confirmation of this compound are accomplished using a suite of spectroscopic techniques. Each method provides unique information about the molecule's structure, functional groups, and molecular weight.

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule. Both ¹H and ¹³C NMR are used to confirm the identity of this compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the conversion of the amino group (-NH₂) in the precursor to the isocyanate group (-NCO) would result in the disappearance of the broad singlet corresponding to the amine protons. The signals for the aromatic protons on the benzothiazole ring would remain, though their chemical shifts might be slightly altered due to the change in the electronic nature of the substituent at the 6-position.

The ¹³C NMR spectrum provides complementary information. A key indicator of successful synthesis is the appearance of a new resonance in the 120-130 ppm range, characteristic of the carbon atom in the isocyanate group. The chemical shifts of the carbon atoms within the benzothiazole ring would also be consistent with the proposed structure.

Table 2: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H9.0 - 9.2SingletProton on C2
¹H7.5 - 8.5MultipletAromatic protons on the benzothiazole ring
¹³C150 - 165SingletC2 of the benzothiazole ring
¹³C120 - 150Multiple SignalsAromatic carbons of the benzothiazole ring
¹³C120 - 130SingletCarbon of the isocyanate (-NCO) group

Note: Data for the precursor, 6-Aminobenzothiazole, shows characteristic aromatic proton signals. For example, ¹H NMR (DMSO-d6) data has been reported for related structures. chemicalbook.com

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound (C₈H₄N₂OS, approx. 176.20 g/mol ).

Under electron impact (EI) ionization, isocyanates often undergo characteristic fragmentation. nih.gov For this compound, fragmentation would likely involve the isocyanate group and the benzothiazole ring system. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. nih.gov A common fragmentation pathway for long-chain isocyanates involves the formation of a stable six-membered ring structure, though the fragmentation of aryl isocyanates can be more complex. nih.govresearchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The most definitive piece of evidence for the successful synthesis of this compound in an IR spectrum is the presence of a strong, sharp, and characteristic absorption band for the asymmetric stretch of the isocyanate (-N=C=O) group. spectroscopyonline.com This peak is typically found in a region of the spectrum where few other functional groups absorb, making it an unambiguous marker. spectroscopyonline.com

This distinctive absorption is located in the range of 2240–2285 cm⁻¹. researchgate.net Its appearance, coupled with the disappearance of the N-H stretching bands of the starting 6-aminobenzothiazole (typically found around 3300-3500 cm⁻¹), provides strong evidence for the conversion of the amine to the isocyanate. Other bands corresponding to the aromatic C-H and C=C stretching of the benzothiazole ring would also be present.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Isocyanate (-N=C=O)Asymmetric Stretch2240 - 2285Strong, Sharp
Aromatic C=CStretch1450 - 1600Medium to Weak
Aromatic C-HStretch3000 - 3100Medium to Weak

Reaction Chemistry of 6 Benzothiazolylisocyanate

Electrophilic Nature of the Isocyanate Functionality and its Reactivity Profile

The isocyanate group is characterized by a carbon atom double-bonded to both a nitrogen and an oxygen atom. This arrangement results in a highly electrophilic carbon center. The electronegativity difference between carbon, nitrogen, and oxygen leads to a significant partial positive charge on the central carbon atom, making it susceptible to attack by nucleophiles. The benzothiazole (B30560) ring, being an aromatic heterocyclic system, can influence the reactivity of the isocyanate group through electronic effects, potentially modulating the electrophilicity of the isocyanate carbon.

The general reactivity profile of isocyanates involves the addition of a nucleophile to the carbonyl carbon, with the subsequent protonation of the nitrogen atom. This leads to the formation of a variety of substituted compounds, with the specific product depending on the nature of the attacking nucleophile.

Nucleophilic Addition Reactions of 6-Benzothiazolylisocyanate

This compound readily undergoes nucleophilic addition reactions with a wide range of nucleophiles, most notably amines and alcohols, to yield stable urea (B33335) and carbamate (B1207046) derivatives, respectively.

The reaction of this compound with primary or secondary amines is a facile and common method for the synthesis of N,N'-disubstituted or N,N',N'-trisubstituted ureas. This reaction is of significant interest in medicinal chemistry, as benzothiazole-based ureas have been investigated for various biological activities. For instance, N-substituted phenyl-N′-[6-(2-substituted benzothiazol)yl] urea compounds have been synthesized and characterized. researchgate.net Similarly, other benzothiazolyl ureas have been designed and evaluated as potential modulators for Alzheimer's disease treatment. nih.gov

Table 1: Examples of Synthesized N-substituted-N'-[6-(benzothiazol)yl] Urea Compounds

Amine Reactant (Substituted Phenylamine)Resulting Urea DerivativeReported Yield (%)
PhenylamineN-phenyl-N′-(6-benzothiazolyl)urea70.0 - 91.0 researchgate.net
Substituted PhenylaminesN-substituted phenyl-N′-(6-benzothiazolyl)urea70.0 - 91.0 researchgate.net
Various AminesN-(6-substituted-BT-2-yl)-N′-(ethyl)ureasNot Specified mdpi.com

The generally accepted mechanism for the reaction of an isocyanate with an amine involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate. This results in the formation of a zwitterionic tetrahedral intermediate. Subsequently, a rapid proton transfer from the nitrogen of the amine to the nitrogen of the isocyanate yields the final urea product.

Regarding stereochemistry, if the amine or the isocyanate contains a chiral center, the reaction can potentially lead to the formation of diastereomers. The nucleophilic addition to the planar isocyanate group can occur from either face. In the absence of a chiral catalyst or a chiral auxiliary, the reaction of a chiral amine with this compound would likely result in a mixture of diastereomers. libretexts.org The degree of diastereoselectivity would depend on the steric hindrance and electronic interactions between the substituents on both reactants.

While the direct reaction of this compound with biomolecules like amino acids and proteins is plausible due to the presence of free amino groups in these molecules, specific documented applications are more prevalent for related compounds. For instance, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, a related derivatizing agent, reacts with primary and secondary amines, including those in amino acids, to form highly fluorescent urea derivatives. nih.govnih.gov This reagent allows for the sensitive detection and quantification of amino acids in various samples, including protein hydrolysates. nih.govnih.gov The principle of this derivatization is the same nucleophilic attack of the amino group on a carbonyl carbon, leading to a stable urea linkage. nih.govnih.gov

This compound can react with alcohols to form carbamate (urethane) derivatives. These reactions are fundamental in the synthesis of various compounds, and benzothiazole-containing carbamates have been explored for their potential biological activities, including as antiproliferative agents. nih.govepa.gov

The reaction between an isocyanate and an alcohol follows a similar nucleophilic addition mechanism as with amines. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of the isocyanate. This is followed by a proton transfer from the alcohol's hydroxyl group to the isocyanate's nitrogen, resulting in the formation of a carbamate.

Reactions with Alcohols: Synthesis of Carbamate Derivatives

Fluorescent Properties of Resulting Carbamates for Chromatographic Detection

The benzothiazole moiety is a well-known fluorophore, and its derivatives often exhibit significant fluorescence. mdpi.comscilit.com Consequently, carbamates derived from the reaction of this compound with various alcohols are expected to possess fluorescent properties. This intrinsic fluorescence would be highly advantageous for chromatographic detection methods, such as High-Performance Liquid Chromatography (HPLC).

The formation of these carbamates introduces a fluorescent tag to the alcohol analyte, enabling sensitive detection without the need for a separate chromophore or fluorophore. The general reaction is as follows:

The resulting N-(6-benzothiazolyl)carbamate would likely exhibit excitation and emission maxima characteristic of the benzothiazole ring system. These properties would allow for the development of sensitive analytical methods for the quantification of alcohols and phenols, where the isocyanate acts as a pre-column derivatization agent for HPLC with fluorescence detection. The specific wavelengths of absorption and emission would, however, be influenced by the nature of the 'R' group from the alcohol and the solvent used.

Table 1: Expected Fluorescent Properties of 6-Benzothiazolyl Carbamates

Analyte (Alcohol)Expected Carbamate DerivativePotential Application in HPLC
MethanolMethyl N-(6-benzothiazolyl)carbamateQuantification of methanol
EthanolEthyl N-(6-benzothiazolyl)carbamateQuantification of ethanol
PhenolPhenyl N-(6-benzothiazolyl)carbamateQuantification of phenolic compounds

Reactions with Other Nucleophilic Species

The electrophilic carbon atom of the isocyanate group in this compound is highly susceptible to attack by a variety of nucleophiles beyond alcohols. Reactions with primary and secondary amines would readily form the corresponding ureas, while reactions with thiols would yield thiocarbamates. These reactions are typically rapid and proceed with high yield.

Key Reactions with Nucleophiles:

With Amines (R-NH₂): Formation of N-(6-benzothiazolyl)-N'-alkyl/aryl ureas.

With Thiols (R-SH): Formation of S-alkyl/aryl N-(6-benzothiazolyl)thiocarbamates.

These reactions expand the utility of this compound as a derivatizing agent for a broader range of functional groups, which could also be amenable to chromatographic analysis if the resulting urea or thiocarbamate retains the fluorescent properties of the benzothiazole core.

Cycloaddition Reactions Involving this compound

Isocyanates are known to participate in various cycloaddition reactions, acting as dienophiles or dipolarophiles. These reactions provide pathways to complex heterocyclic structures.

[4+2] Cycloaddition Pathways

In a [4+2] cycloaddition, or Diels-Alder reaction, an isocyanate can react as a dienophile with a conjugated diene. The C=N double bond of the isocyanate is typically the reactive component. The reaction of this compound with a diene, such as 1,3-butadiene, would be expected to yield a six-membered heterocyclic ring.

Formation of Nitrogen-Containing Heterocycles

The reactivity of the isocyanate group allows for its incorporation into a variety of nitrogen-containing heterocycles through cycloaddition reactions.

Aza-β-lactams: The [2+2] cycloaddition of an isocyanate with an imine (a Staudinger ketene-imine cycloaddition) is a common route to β-lactams. While this typically involves a ketene, isocyanates can also undergo analogous reactions. The reaction of this compound with an imine would be a potential pathway to a 1,3-diazetidin-2-one, also known as an aza-β-lactam.

Oxadiazinane Derivatives: 1,3-Dipolar cycloaddition reactions of isocyanates with nitrones can lead to the formation of 1,2,4-oxadiazolidin-5-ones. researchgate.net

Triazinane Derivatives: The cyclotrimerization of isocyanates is a well-documented process, often catalyzed by bases, which results in the formation of a stable 1,3,5-triazinane-2,4,6-trione ring (an isocyanurate). This compound would be expected to undergo such a reaction to form the corresponding tris(6-benzothiazolyl)isocyanurate.

Thiazolo[3,2-a] mdpi.comsemanticscholar.orgrsc.orgtriazines: While the direct synthesis from this compound is not explicitly documented, the benzothiazole framework can be incorporated into more complex fused heterocyclic systems. The synthesis of thiazolo[3,2-a]triazines often involves the cyclization of a precursor containing a thiazole (B1198619) ring. It is conceivable that derivatives of this compound could serve as precursors in multi-step syntheses of such fused systems.

Dimerization and Polymerization Tendencies of Isocyanates within Benzothiazole Systems

Aromatic isocyanates have a known tendency to dimerize, particularly in the presence of phosphine (B1218219) or pyridine (B92270) catalysts, to form uretidinediones (1,3-diazetidine-2,4-diones). This is a reversible [2+2] cycloaddition of two isocyanate groups. This compound, as an aromatic isocyanate, would be expected to exhibit this behavior. At higher temperatures, the dimer can dissociate back to the monomeric isocyanate.

Under certain conditions, particularly with specific catalysts, isocyanates can also undergo polymerization to form polyisocyanates, which are precursors to polyurethanes.

Solvent Effects and Catalysis in Determining Reaction Outcomes

The outcome of reactions involving this compound would be significantly influenced by the choice of solvent and the presence of catalysts.

Solvent Effects: The polarity of the solvent can influence the rate and mechanism of both nucleophilic additions and cycloaddition reactions. researchgate.net For instance, polar aprotic solvents might accelerate nucleophilic attack by stabilizing charged intermediates. In cycloadditions, the solvent can affect the stability of the transition state, thereby influencing the reaction rate and stereoselectivity. researchgate.net

Catalysis:

Nucleophilic Addition: The addition of alcohols to isocyanates is often catalyzed by both acids and bases. Tertiary amines and organometallic compounds, such as tin derivatives, are common catalysts.

Cycloaddition and Polymerization: The dimerization and trimerization of isocyanates are typically catalyzed by bases, such as tertiary amines or phosphines. The choice of catalyst can be crucial in directing the reaction towards either the dimer or the trimer. Lewis acids can also be employed to catalyze cycloaddition reactions by activating the isocyanate group.

6 Benzothiazolylisocyanate As a Versatile Chemical Building Block

Role in the Synthesis of Complex Organic Architectures

6-Benzothiazolylisocyanate serves as a versatile chemical synthon due to the high reactivity of the isocyanate group. This functional group readily reacts with a variety of nucleophiles, including alcohols, amines, and thiols, making it a valuable component in the construction of more complex molecular frameworks. The benzothiazole (B30560) core itself is a significant heterocyclic motif found in a wide range of biologically active compounds and functional materials.

Strategies for Constructing Diverse Molecular Architectures

The isocyanate functionality is a key handle for introducing the benzothiazole unit into larger molecules. Strategies for building diverse architectures often involve multicomponent reactions where the isocyanate can react sequentially or in one pot with other reagents. For instance, isocyanide-based multicomponent reactions are powerful tools for synthesizing various heterocyclic compounds. researchgate.netrsc.org While specific examples detailing this compound are not extensively documented in mainstream literature, the general reactivity of aromatic isocyanates provides a blueprint for its potential applications.

Key synthetic strategies applicable to this compound include:

Urea (B33335) and Thiourea Formation: Reaction with primary or secondary amines yields substituted ureas. This is a common method for linking the benzothiazole scaffold to other molecular fragments, including those with biological activity or specific material properties.

Carbamate (B1207046) (Urethane) Synthesis: Reaction with alcohols or phenols results in the formation of carbamates. This linkage is fundamental in polymer chemistry and can be used to graft the benzothiazole moiety onto polymer backbones or other complex natural products.

Cycloaddition Reactions: Isocyanates can participate in cycloaddition reactions with various unsaturated compounds to form new heterocyclic rings, expanding the complexity of the molecular architecture.

Applications in Heterocyclic Compound Synthesis

The inherent structure of this compound makes it a candidate for synthesizing more elaborate heterocyclic systems, particularly those where the benzothiazole ring is fused to another ring system.

Construction of Fused Benzothiazole Systems

The synthesis of fused benzothiazole systems often involves the intramolecular cyclization of a suitably substituted benzothiazole derivative. indexcopernicus.comresearchgate.net In the case of this compound, its role would likely be to first react with a molecule containing a second functional group. The resulting intermediate could then undergo a subsequent intramolecular reaction to form a new, fused ring. For example, reacting the isocyanate with a compound containing a nucleophilic group and a latent electrophilic site could set the stage for a final ring-closing step.

Isocyanates are known to be key reactants in the synthesis of various fused heterocycles. For example, multicomponent reactions involving isocyanates can lead to the formation of fused thiazolo[3,2-a] frontiersin.orgsemanticscholar.orgnih.govtriazines. clockss.org Organotin reagents have also been used to catalyze the synthesis of nitrogen heterocycles from isocyanates via intramolecular alkylation. researchgate.net These established methodologies highlight the potential for this compound to be used in similar synthetic strategies to create novel fused heterocyclic systems.

Integration into Polymeric Structures (e.g., Polymeric Nanostructures)

The benzothiazole moiety is incorporated into polymers to enhance thermal stability, oxidative resistance, and confer specific optical properties. google.comnih.gov The isocyanate group is particularly well-suited for polymer synthesis, most notably in the formation of polyurethanes.

A documented approach involves synthesizing a chromophore molecule containing a benzothiazole group, which is then reacted with a diisocyanate, such as isophorone diisocyanate (IPDI), to produce a polyurethane. scientific.net This demonstrates a clear pathway for integrating the benzothiazole scaffold into a polymer backbone. Following this strategy, this compound could theoretically act as a monomer or a functionalizing agent. In a co-polymerization reaction with a diol, it could form a polyurethane chain where the benzothiazole unit is a regularly repeating part of the structure.

Furthermore, benzothiazole-modified polyurethanes have been developed for applications such as marine antifouling coatings. researchgate.netbit.edu.cn These materials leverage the chemical properties of the benzothiazole group to achieve desired performance characteristics.

Table 1: Examples of Benzothiazole-Containing Polymers

Polymer Type Monomers Key Property Reference
Polyurethane (HEPU) HEPNBT (benzothiazole chromophore), NJ-220, Isophorone diisocyanate (IPDI) Thermo-optic properties scientific.net
Polybenzothiazoles Dicarboxylic acid, bis-(o-mercaptoarylamine) High thermal and oxidative stability google.com

Development of Bioluminescent Probes and Imaging Agents

The benzothiazole ring is the core scaffold of D-luciferin, the substrate for the luciferase enzyme responsible for the bioluminescence in fireflies. frontiersin.orgplos.org Consequently, synthetic derivatives of the benzothiazole core are of significant interest for developing novel bioluminescent probes and imaging agents.

Utility in Bioorthogonal Ligation Reactions

Bioorthogonal ligation reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The isocyanate functional group of this compound presents potential for utility in bioorthogonal chemistry, primarily through reactions that leverage its electrophilic nature. While direct applications of this compound in established bioorthogonal ligation schemes are not extensively documented in current literature, the reactivity of isocyanates offers a basis for their potential development in this field.

One of the key features of bioorthogonal chemistry is the use of functional groups that are abiotic and will not cross-react with biological molecules. Isocyanates are highly reactive towards nucleophiles such as primary and secondary amines, alcohols, and thiols, all of which are abundant in biological systems. This inherent reactivity would typically preclude their use in bioorthogonal applications. However, the concept of "click-and-release" strategies in bioorthogonal chemistry has created a niche for moieties that can be unmasked or released under specific conditions.

Recent advancements have demonstrated the bioorthogonal release of isocyanates within living cells. This is achieved by using precursor molecules, such as iminosydnones, that undergo a cycloaddition reaction with a bioorthogonal partner, like a strained alkyne, to release an isocyanate. This approach allows for the controlled, site-specific release of the reactive isocyanate, which can then rapidly react with a nearby target molecule.

The benzothiazole moiety of this compound could serve to modulate the reactivity and solubility of the molecule, making it more amenable to biological environments. The development of a caged or protected form of this compound that can be activated by a specific bioorthogonal reaction is a plausible strategy for its future application in this field.

The table below summarizes key bioorthogonal reaction types and the potential, though currently theoretical, role of an isocyanate-releasing strategy.

Bioorthogonal ReactionTriggering Mechanism for Isocyanate ReleasePotential Application
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)A precursor molecule containing a masked isocyanate is functionalized with an azide. Reaction with a strained alkyne unmasks the isocyanate.Site-specific labeling of proteins or other biomolecules.
Inverse Electron Demand Diels-Alder (IEDDA) ReactionA tetrazine-containing precursor with a masked isocyanate reacts with a strained alkene to release the isocyanate.Targeted drug delivery and release.
Photo-Click ChemistryA photolabile protecting group on the isocyanate is cleaved by light of a specific wavelength, releasing the reactive isocyanate.Spatiotemporal control of isocyanate release for studying dynamic cellular processes.

Contributions to Advanced Materials Science

The unique electronic properties and rigid structure of the benzothiazole core make this compound a valuable building block for the synthesis of advanced materials, particularly in the field of organic electronics.

Fabrication of Organic Semiconductors (e.g., 2,6-Disubstituted Benzobisoxazoles)

Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure and solid-state packing of the organic semiconductor.

2,6-Disubstituted benzobisoxazoles are a class of n-type organic semiconductors known for their high electron affinity, good thermal stability, and excellent charge transport properties. The synthesis of polymers incorporating these units is of significant interest for the development of next-generation organic electronic devices.

The isocyanate group of this compound is a versatile functional handle for polymerization reactions. It can readily react with a variety of nucleophiles, such as diols and diamines, to form polyurethanes and polyureas, respectively. This reactivity provides a straightforward method for incorporating the electronically active benzothiazole unit into a polymer backbone.

While the direct synthesis of 2,6-disubstituted benzobisoxazoles from an isocyanate precursor is not the most conventional route, the isocyanate functionality can be utilized in the synthesis of precursor polymers that are subsequently cyclized to form the desired benzobisoxazole structure. For instance, a polymer containing ortho-amino-hydroxy-phenylene units could be synthesized using a diisocyanate comonomer. Subsequent thermal or chemical treatment would then induce the cyclization to form the polybenzobisoxazole.

The table below outlines the key properties of benzothiazole-containing polymers relevant to their application in organic semiconductors.

PropertyDescriptionRelevance to Organic Semiconductors
High Electron Affinity The electron-withdrawing nature of the benzothiazole ring leads to low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels.Essential for efficient electron injection and transport in n-type semiconductors.
Rigid Planar Structure The fused ring system of the benzothiazole unit promotes a planar molecular geometry.Facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport.
Good Thermal Stability The aromatic nature of the benzothiazole ring imparts high thermal stability to the resulting polymers.Important for the long-term operational stability of organic electronic devices.
Solution Processability The incorporation of flexible side chains onto the polymer backbone can enhance solubility, allowing for the fabrication of thin films from solution.Enables low-cost, large-area device fabrication using techniques like spin-coating and printing.

Advanced Spectroscopic and Analytical Applications Involving 6 Benzothiazolylisocyanate Derivatization

Principles of Chemical Derivatization in Analytical Contexts

Improving Analyte Stability: Many biological and environmental compounds are thermally labile or sensitive to oxidation, making them difficult to analyze. Derivatization can convert sensitive functional groups into more stable forms.

Enhancing Volatility for Gas Chromatography (GC): Analytes with polar functional groups (e.g., -OH, -NH2, -COOH) often have low volatility and may not be suitable for GC analysis. Derivatization reactions, such as silylation or acylation, replace active hydrogens, reduce polarity, and increase volatility. libretexts.orgsigmaaldrich.com

Modifying Chromatographic Behavior: In High-Performance Liquid Chromatography (HPLC), derivatization can be used to adjust the polarity of an analyte to improve its retention and separation on a given column. welch-us.com It can also block polar functional groups that might cause peak tailing. slideshare.net

Increasing Detection Sensitivity and Selectivity: Perhaps the most common application, derivatization is used to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescence-emitting group) to an analyte. welch-us.comhta-it.com This allows for highly sensitive and selective detection using UV-Visible or fluorescence detectors, even if the original analyte has no native absorbance or fluorescence. tandfonline.comchromatographyonline.com

Derivatization can be performed either before the chromatographic separation (pre-column) or after separation but before detection (post-column). welch-us.comlibretexts.orgshimadzu.com Pre-column derivatization is often preferred for its simplicity and the ability to remove excess reagent before analysis, while post-column derivatization is useful for analytes that may be difficult to separate after modification. welch-us.comshimadzu.com

Enhancement of Analytical Performance via Derivatization with Isocyanate-Derived Reagents

Isocyanates (-N=C=O) are highly reactive electrophilic compounds that readily form stable covalent bonds with nucleophilic functional groups, such as primary and secondary amines (-NH2, -NHR), alcohols (-OH), and thiols (-SH). acs.orgnih.gov This reactivity makes them excellent derivatizing agents. The reaction of an isocyanate with an amine yields a stable urea (B33335) derivative, while reaction with an alcohol produces a carbamate (B1207046). nih.gov Reagents like 6-Benzothiazolylisocyanate offer a dual function: the isocyanate group provides the reactive handle for tagging, and the benzothiazole (B30560) core provides the desirable analytical properties.

Improvement of Chromatographic Separations (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

The conversion of polar analytes into less polar derivatives using isocyanate reagents significantly improves chromatographic performance.

In Gas Chromatography (GC) , the primary challenge for many biomolecules and pharmaceuticals is their low volatility. sigmaaldrich.com Derivatization with a reagent like this compound masks polar functional groups (e.g., amines, alcohols) by converting them into bulkier, less polar urea or carbamate linkages. This reduction in polarity and elimination of hydrogen bonding capabilities increases the analyte's volatility, making it suitable for GC analysis. libretexts.orgslideshare.net

In High-Performance Liquid Chromatography (HPLC) , particularly in the common reversed-phase mode, derivatization is used to modify analyte polarity to optimize retention and resolution. welch-us.com By reacting a polar analyte with this compound, the resulting derivative becomes significantly more hydrophobic due to the addition of the benzothiazole ring system. This increased hydrophobicity leads to stronger interaction with the nonpolar stationary phase, resulting in longer retention times and potentially better separation from other sample components. libretexts.org

Table 1: Conceptual Impact of Derivatization on Analyte Properties for Chromatography

Property Before Derivatization (e.g., a primary amine) After Derivatization with this compound Chromatographic Implication
Polarity High Low to Moderate Increased retention in RP-HPLC; Improved peak shape.
Volatility Low Increased Enables or improves analysis by GC.
Hydrogen Bonding High (Donor) Low (Acceptor only) Reduced peak tailing; Increased volatility.
Molecular Weight Lower Higher Affects retention time and mass spectrometric analysis.

Optimization of Mass Spectrometric Ionization Yields and Fragmentation Patterns

Derivatization is a powerful tool for enhancing analysis by Mass Spectrometry (MS), particularly when coupled with chromatographic separation (LC-MS, GC-MS). spectroscopyonline.comnih.gov The use of this compound can improve MS analysis in two key ways:

Enhanced Ionization Efficiency: The ability of a molecule to form a gas-phase ion is crucial for MS detection. Many analytes have poor ionization efficiency in their native state. Derivatization can introduce chemical moieties that are more readily ionized. nih.govresearchgate.net The nitrogen and sulfur atoms in the benzothiazole ring can facilitate protonation, potentially increasing the signal intensity in positive-ion electrospray ionization (ESI). This leads to lower limits of detection and improved sensitivity. nih.govresearchgate.net

Directed and Informative Fragmentation: In tandem mass spectrometry (MS/MS), a specific parent ion is selected and fragmented to produce product ions, which provide structural information. The fragmentation of a derivatized analyte is often more predictable and informative than that of the parent compound. The stable benzothiazole ring system can direct fragmentation pathways, leading to the formation of characteristic product ions. tandfonline.com For example, the cleavage of the bond between the benzothiazole moiety and the analyte can produce a common, high-intensity fragment ion corresponding to the benzothiazole structure, which can be used for selective screening of all derivatized compounds in a complex mixture. nih.govacs.org

Table 2: Expected Mass Spectrometric Advantages of this compound Derivatization

Parameter Native Analyte Derivatized Analyte Benefit for MS Analysis
Ionization May be poor or suppressed. Enhanced due to the basic sites on the benzothiazole ring. Increased signal intensity and lower detection limits. researchgate.net
Mass Shift N/A Predictable and significant increase in mass. Moves analyte out of low-mass interference regions.
Fragmentation May be complex or uninformative. Can be directed by the stable benzothiazole tag. Produces characteristic fragment ions for confident identification and selective monitoring. tandfonline.com

Facilitation of Detection by Various Analytical Detectors

A primary reason for derivatization is to make a previously "invisible" analyte detectable. slideshare.net Many compounds, such as aliphatic amines and alcohols, lack a native chromophore or fluorophore and are therefore difficult to detect with common HPLC detectors like UV-Vis or fluorescence detectors. hta-it.comwaters.com

Derivatization with this compound attaches the benzothiazole "tag" to the analyte. The benzothiazole structure is an excellent chromophore, meaning it strongly absorbs ultraviolet (UV) light. jyoungpharm.org This allows the resulting derivative to be detected with high sensitivity using a standard UV-Vis detector. researchgate.net Furthermore, many benzothiazole derivatives are also fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. chromatographyonline.com Fluorescence detection is often more sensitive and selective than UV absorption because fewer compounds natively fluoresce, resulting in lower background noise. chromatographyonline.comnih.gov This dual-detection capability (UV and fluorescence) makes this compound a potentially powerful reagent for trace-level analysis.

Strategic Derivatization for Specific Analytical Targets

The reactivity of the isocyanate group makes it suitable for targeting specific classes of molecules, particularly those of biological origin. This targeted labeling is essential in fields like proteomics, metabolomics, and clinical diagnostics.

Labeling of Biomolecules (e.g., Amino Acids, Peptides, Glycopeptides)

The analysis of amino acids and peptides is fundamental to life sciences. Isocyanate-based derivatization is a well-established technique for this purpose. nih.govnih.gov The isocyanate group of this compound reacts efficiently and specifically with the primary amino groups of amino acids and the N-terminal amine of peptides under mild conditions. shimadzu.comnih.gov

This reaction forms a stable, tagged derivative that can be readily analyzed by HPLC with UV or fluorescence detection. nih.gov For example, a mixture of amino acids from a protein hydrolysate can be derivatized in a pre-column step, and the resulting benzothiazolyl-urea derivatives can be separated and quantified. waters.com This approach offers high sensitivity and allows for the accurate determination of amino acid composition. nih.gov

For peptides, this N-terminal labeling strategy is valuable in proteomics. It improves chromatographic separation and significantly enhances detection sensitivity in both UV and MS-based methods. nih.govresearchgate.net The attachment of the benzothiazole tag increases the hydrophobicity of the peptide, which can improve its retention in reversed-phase chromatography and enhance its ionization efficiency in ESI-MS. nih.gov

Table 3: Application of this compound in Biomolecule Analysis

Biomolecule Target Functional Group Product of Derivatization Analytical Advantage
Amino Acids α-Amino group (-NH2) Benzothiazolyl-urea derivative Enables sensitive quantification by HPLC-UV/Fluorescence. nih.gov
Peptides N-terminal α-amino group N-terminally tagged peptide Improves chromatographic separation and MS ionization efficiency. nih.gov
Glycopeptides N-terminal α-amino group N-terminally tagged glycopeptide Facilitates detection and characterization of complex biomolecules.

Introduction of Detectable Tags (e.g., Fluorescent, Electron-Capturing)

Detailed research findings, including data tables on the derivatization of molecules with this compound to introduce fluorescent or electron-capturing tags, are not available in the current body of scientific literature.

Computational and Theoretical Investigations of 6 Benzothiazolylisocyanate

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

There is no specific published data from quantum chemical calculations detailing the electronic structure and reactivity of 6-Benzothiazolylisocyanate. In principle, such studies, likely employing Density Functional Theory (DFT) methods like B3LYP with a basis set such as 6-31+G(d,p), could elucidate key electronic properties. These calculations would typically determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). The HOMO energy indicates the molecule's tendency to donate electrons, while the LUMO energy reflects its ability to accept electrons. The MEP map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting reactivity. However, specific values and visualizations for this compound are not available in the reviewed literature.

Computational Elucidation of Reaction Mechanisms and Transition States

Detailed computational studies elucidating specific reaction mechanisms and identifying transition states involving this compound have not been found in the scientific literature. Theoretical investigations into the reactions of isocyanates often focus on their interaction with nucleophiles like alcohols or amines, which lead to the formation of urethanes and ureas, respectively. These studies typically use quantum chemical methods to map the potential energy surface of the reaction, locate the transition state structures, and calculate the activation energy barriers. For instance, a study on the reaction of phenyl isocyanate with propanol (B110389) explored the transition states for urethane (B1682113) formation. While it can be inferred that this compound would undergo similar nucleophilic addition reactions at the highly electrophilic carbon of the isocyanate group, specific computational models, transition state geometries, and energy barriers for this compound are not documented.

Conformational Analysis and Molecular Dynamics Simulations

Specific conformational analyses or molecular dynamics (MD) simulations for this compound are not described in the available research. Conformational analysis for related flexible molecules is often performed using quantum chemical calculations to identify stable conformers and the energy barriers between them. For example, a study on chloroacetyl isocyanate used potential energy scans to predict the most stable conformations.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

While theoretical methods for predicting spectroscopic signatures are well-established, specific predicted spectra for this compound are absent from the literature.

NMR: Theoretical 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations, often performed at the DFT level of theory, provide valuable information for structural elucidation.

IR: The prediction of infrared (IR) spectra is a standard output of quantum chemical frequency calculations. These calculations can identify the vibrational frequencies and intensities of characteristic functional groups. For this compound, a very strong absorption band for the asymmetric stretching of the isocyanate (-N=C=O) group would be expected around 2250-2285 cm-1.

UV-Vis: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* transitions for conjugated aromatic systems like benzothiazole (B30560). The specific predicted λmax values for this compound are not available.

Structure-Reactivity Relationship Studies through Theoretical Approaches

Theoretical structure-activity relationship (SAR) studies focusing on this compound have not been published. SAR studies on broader classes of benzothiazole derivatives have been conducted to understand how modifications to the molecular structure affect their biological activity. These studies often use computational descriptors (such as electronic properties, hydrophobicity, and steric parameters) to build quantitative structure-activity relationship (QSAR) models. Such models can then be used to predict the activity of new, unsynthesized compounds. However, a targeted theoretical SAR study defining the specific role of the 6-isocyanate substituent on the benzothiazole core is not present in the current body of scientific literature.

Future Directions and Emerging Research Opportunities for 6 Benzothiazolylisocyanate

Development of Novel and Green Synthetic Routes

The traditional synthesis of isocyanates often involves the use of hazardous reagents like phosgene. wikipedia.orgbenthamscience.com A key area of future research will be the development of environmentally benign synthetic pathways to 6-Benzothiazolylisocyanate. airo.co.innih.govsemanticscholar.org Drawing inspiration from the broader field of green chemistry, several promising avenues can be explored.

One potential direction is the exploration of catalytic, phosgene-free methods. researchgate.netresearchgate.net This could involve the reductive carbonylation of a suitable nitro-precursor of 6-aminobenzothiazole (B108611) or the direct carbonylation of 6-aminobenzothiazole itself, using catalysts based on palladium or other transition metals. researchgate.net Another green approach could be the development of methods that utilize carbon dioxide as a C1 source for the isocyanate group, which would be a significant step towards sustainable chemical manufacturing. nih.gov

Furthermore, the principles of green chemistry, such as the use of safer solvents, microwave-assisted reactions, and solvent-free synthesis, could be applied to optimize the synthesis of benzothiazole (B30560) derivatives as precursors. airo.co.inresearchgate.net Research into biocatalytic methods for the synthesis of isocyanates, although still in its early stages, could also present a long-term, highly sustainable route. researchgate.net

Table 1: Potential Green Synthetic Approaches for this compound

ApproachPrecursorKey FeaturesPotential Advantages
Catalytic Carbonylation6-Nitrobenzothiazole or 6-AminobenzothiazolePhosgene-free, transition metal catalysisReduced toxicity, potentially higher atom economy
CO2 as a C1 Source6-AminobenzothiazoleUtilization of a renewable feedstockSustainable, reduced environmental impact
Microwave-Assisted SynthesisVariousAccelerated reaction times, energy efficiencyFaster synthesis, potentially higher yields
BiocatalysisSuitable benzothiazole precursorEnzymatic conversionHigh selectivity, mild reaction conditions

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The isocyanate group is a versatile functional group known for its reactivity towards a wide range of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively. wikipedia.org The benzothiazole moiety, on the other hand, can also participate in various chemical transformations. The interplay between these two functionalities within the same molecule opens up possibilities for novel and undiscovered reactivity.

Future research could focus on intramolecular reactions, where the benzothiazole ring or substituents on it interact with the isocyanate group to form novel heterocyclic systems. Additionally, the electronic influence of the benzothiazole core on the reactivity of the isocyanate group warrants investigation. For instance, the electron-withdrawing or donating nature of substituents on the benzothiazole ring could modulate the electrophilicity of the isocyanate carbon, leading to altered reactivity profiles.

Cycloaddition reactions involving the isocyanate group are another area ripe for exploration. beilstein-journals.org While [2+2], [3+2], and [4+2] cycloadditions of isocyanates are known, the presence of the benzothiazole scaffold could lead to unique chemo- and regioselectivities. The potential for this compound to act as a monomer in polymerization reactions to create novel polymers with interesting properties is also a significant avenue for future research.

Expansion of Building Block Applications in Interdisciplinary Fields

The benzothiazole scaffold is a privileged structure in medicinal chemistry, materials science, and agrochemicals, known for a wide range of biological and physical properties. benthamscience.compcbiochemres.comijsrst.comresearchgate.netsemanticscholar.org The introduction of a reactive isocyanate handle at the 6-position of the benzothiazole ring system creates a versatile building block for the synthesis of a diverse range of functional molecules for interdisciplinary applications.

In medicinal chemistry , this compound could be used to synthesize libraries of urea (B33335) and carbamate (B1207046) derivatives for screening against various biological targets. The benzothiazole core is associated with anticancer, antimicrobial, and anti-inflammatory activities, and the urea/carbamate linkage can provide crucial hydrogen bonding interactions with biological macromolecules. benthamscience.compcbiochemres.com

In materials science , this compound could serve as a monomer or cross-linking agent for the development of novel polymers. Polyurethanes and polyureas derived from this compound could exhibit unique thermal, optical, or electronic properties due to the presence of the benzothiazole moiety. researchgate.net These materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, or specialty coatings.

In the field of agrochemicals , benzothiazole derivatives have shown promise as herbicides, fungicides, and insecticides. rsc.org this compound could be a valuable intermediate for the synthesis of new agrochemicals with potentially improved efficacy and novel modes of action.

Integration with High-Throughput Synthesis and Screening Methodologies

The reactivity of the isocyanate group makes this compound an ideal candidate for high-throughput synthesis (HTS) and screening methodologies. HTS allows for the rapid generation of large libraries of compounds, which can then be screened for desired properties, significantly accelerating the discovery process.

Libraries of urea and carbamate derivatives can be readily synthesized in parallel by reacting this compound with a diverse set of amines and alcohols in microtiter plates. This approach would enable the rapid exploration of the structure-activity relationships (SAR) of these derivatives in various applications. For example, in drug discovery, thousands of potential drug candidates could be synthesized and screened for biological activity in a fraction of the time required by traditional methods.

The development of automated synthesis and screening platforms tailored for isocyanate chemistry will be crucial for realizing the full potential of this compound in this context. This includes the use of robotic liquid handlers for precise reagent dispensing and integrated analytical techniques for rapid characterization and screening of the resulting products.

Synergistic Approaches Combining Advanced Theoretical Predictions with Experimental Validation

The synergy between computational chemistry and experimental work has become a powerful tool in modern chemical research. nih.govnih.govrsc.orgresearchgate.net In the context of this compound, theoretical predictions can provide valuable insights into its structure, reactivity, and properties, guiding experimental efforts and accelerating discovery.

Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, reactivity indices, and spectroscopic properties of this compound. mendeley.com This information can help in understanding its reactivity towards different nucleophiles and in designing novel chemical transformations. For instance, computational modeling can predict the most likely sites for electrophilic or nucleophilic attack and the energy barriers for various reaction pathways. nih.govmit.edumdpi.comrjptonline.org

Furthermore, molecular modeling and docking studies can be used to predict the binding affinity of this compound-derived ureas and carbamates to specific biological targets, aiding in the rational design of new therapeutic agents. benthamscience.com The predictions from these computational studies can then be validated through targeted synthesis and experimental testing, creating a feedback loop that refines both the theoretical models and the experimental strategies. This integrated approach will be instrumental in unlocking the full potential of this compound in various scientific disciplines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Benzothiazolylisocyanate?

  • Methodological Answer : A key approach involves the reaction of alkoxybenzenes with thiazolyl isocyanates in the presence of Lewis acids (e.g., tin-based catalysts). For example, 1,2,4-trimethoxybenzene reacts with 4-(alkoxycarbonyl)thiazole-2-yl isocyanate under controlled conditions to yield alkoxybenzamides, with post-reaction processing (e.g., alcohol/water quenching) to isolate the product . Ensure anhydrous conditions to prevent hydrolysis of the isocyanate group.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns on the benzothiazole ring (e.g., ¹H/¹³C NMR).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for reproducibility).
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
  • Melting Point Analysis : Compare observed values with literature data (if available) .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : The compound is moisture-sensitive due to the reactive isocyanate group. Store under inert gas (e.g., argon) at low temperatures (≤4°C). Monitor decomposition via FT-IR for unexpected peaks (e.g., carbamate formation from CO₂ absorption). Avoid prolonged exposure to light or oxidizers .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of Lewis acids in this compound synthesis?

  • Methodological Answer : Tin-based Lewis acids (e.g., SnCl₄) activate the electrophilic isocyanate group, facilitating nucleophilic attack by alkoxybenzenes. Computational studies (DFT) can model transition states to optimize catalyst selection. Kinetic experiments (e.g., reaction rate vs. catalyst concentration) further elucidate activation pathways .

Q. How should researchers address contradictions in spectroscopic or biological activity data for benzothiazole derivatives?

  • Methodological Answer : Apply systematic falsification:

  • Replicate Experiments : Confirm results under identical conditions.
  • Cross-Validation : Use orthogonal techniques (e.g., X-ray crystallography vs. NMR for structural confirmation).
  • Statistical Analysis : Employ multivariate regression to identify confounding variables (e.g., solvent polarity, temperature).
  • Literature Meta-Analysis : Compare findings with prior studies on analogous compounds (e.g., substituted benzothiazoles) .

Q. What strategies enhance the design of this compound-based inhibitors for enzyme targets?

  • Methodological Answer : Leverage structure-activity relationship (SAR) studies:

  • Molecular Docking : Screen derivatives against target enzymes (e.g., kinases) to predict binding affinities.
  • In Vitro Assays : Measure IC₅₀ values for lead optimization.
  • Metabolic Stability Testing : Use liver microsomes to assess pharmacokinetic profiles.
  • Toxicity Profiling : Evaluate selectivity via cytotoxicity assays on non-target cells .

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